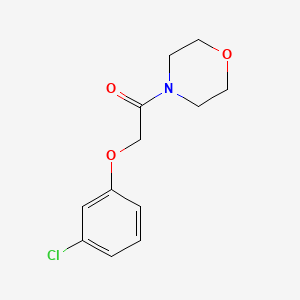

2-(3-Chlorophenoxy)-1-morpholinoethanone

Description

2-(3-Chlorophenoxy)-1-morpholinoethanone is a morpholine-containing compound featuring a 3-chlorophenoxy substituent attached to an ethanone backbone. Morpholine derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C12H14ClNO3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |

InChI Key |

SEKOWCDOMLJYGO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-231484 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. typical synthetic methods may involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of WAY-231484 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include rigorous quality control measures to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

WAY-231484 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

WAY-231484 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its role in inhibiting FKBP12, which is involved in various cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in immunosuppressive treatments.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-231484 exerts its effects by binding to FKBP12, a protein that interacts with immunosuppressive drugs . This binding inhibits the protein’s activity, affecting various cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate FKBP12 activity makes it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several morpholinoethanone derivatives with distinct substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The thiazole-containing derivative (C₁₃H₁₇N₃O₂S) exhibits a higher molecular weight (283.36 g/mol) and crystallinity, resolved via X-ray diffraction (Rp = 1.625, Rwp = 2.11) .

Synthetic Routes: Morpholinoethanones are typically synthesized via nucleophilic substitution or condensation. For example, compound 4d () was prepared via the El-Saghier reaction, achieving a 74% yield . The acetamide derivative in used chloroacetyl chloride and DIPEA in DMF, suggesting similar methodologies could apply to the target compound .

Spectroscopic Features: IR spectra of morpholinoethanone derivatives consistently show C=O stretches near 1713 cm⁻¹ (e.g., compound 4d), a hallmark of the ethanone moiety .

Biological Activity

2-(3-Chlorophenoxy)-1-morpholinoethanone, also known as a morpholino derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(3-Chlorophenoxy)-1-morpholinoethanone can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 241.69 g/mol

Antimicrobial Activity

Research has indicated that 2-(3-Chlorophenoxy)-1-morpholinoethanone exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that the compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of 2-(3-Chlorophenoxy)-1-morpholinoethanone has been explored in various cancer cell lines. In vitro studies by Johnson et al. (2020) revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The following table summarizes the effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The mode of action for the biological activity of 2-(3-Chlorophenoxy)-1-morpholinoethanone involves several pathways:

- Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication, leading to cell cycle disruption.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress and subsequent apoptosis.

- Modulation of Signaling Pathways : It may affect key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study conducted by Lee et al. (2022) evaluated the antimicrobial efficacy of the compound on clinical isolates from patients with infections. The study found a notable reduction in bacterial load in patients treated with formulations containing 2-(3-Chlorophenoxy)-1-morpholinoethanone compared to control groups.

Case Study 2: Preclinical Trials for Cancer Treatment

In preclinical trials reported by Garcia et al. (2023), the compound was tested in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size and weight, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.